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Compound of Interest

Compound Name:
4-(3-Chloro-5-fluorophenyl)-3-

fluorobenzoic acid

CAS No.: 1261970-29-9

Cat. No.: B572340

Get Quote

Advanced Fluorinated Biphenyl Scaffolds in Drug
Discovery[1][2]
Part 1: Chemical Identity & Strategic Value[1][2]
CAS 1261970-29-9 represents a "privileged structure" in modern medicinal chemistry—a

fluorinated biphenyl carboxylic acid designed to modulate metabolic stability and binding

affinity.[1][2] Unlike simple biphenyls, the specific substitution pattern (3-fluoro on the proximal

ring; 3-chloro-5-fluoro on the distal ring) is engineered to block metabolic "soft spots" while

influencing the dihedral angle of the biaryl axis.[1][2]

Physicochemical Profile[1][2][3][4]
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Property Data

IUPAC Name
3'-Chloro-2,5'-difluoro-[1,1'-biphenyl]-4-

carboxylic acid

Common Name 4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid

CAS Number 1261970-29-9

Molecular Formula C₁₃H₇ClF₂O₂

Molecular Weight 268.64 g/mol

Predicted LogP ~3.8 (Lipophilic)

pKa (Acid) ~3.9 (Benzoic acid derivative)

H-Bond Donors/Acceptors 1 / 2

Rotatable Bonds 1 (Biaryl axis)

Medicinal Chemistry Rationale
Metabolic Blockade: The 3,5-disubstitution on the distal phenyl ring (Chlorine/Fluorine)

effectively blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a

common liability for unsubstituted phenyl groups.[1][2]

Conformational Bias: The ortho-fluorine atom (position 2 relative to the biaryl bond, position 3

on the benzoic acid) introduces steric repulsion with the distal ring.[1][2] This forces the

biphenyl system out of planarity, creating a twisted conformation that can improve selectivity

for protein binding pockets over flat, non-specific intercalators.[1][2]

Electronic Modulation: The carboxylic acid moiety serves as a classic "warhead" for further

derivatization (amide coupling) or as a polar anchor (salt bridge formation) in the active site

of targets like RORγt, CFTR, or GPCRs.[1][2]

Part 2: Mechanistic Synthesis (The Core)[1][2]
The synthesis of CAS 1261970-29-9 is best approached via a convergent Suzuki-Miyaura

Cross-Coupling.[1][2] This route allows for the independent modification of both aryl rings

before assembly, ensuring high regioselectivity.[1][2]
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Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond (C1–C1').[1][2]

Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (or its methyl ester to prevent

catalyst poisoning by the free acid).[1][2]

Fragment B (Nucleophile): (3-Chloro-5-fluorophenyl)boronic acid.[1][2]

Strategic Disconnection (Suzuki-Miyaura)

Target Molecule
CAS 1261970-29-9

Fragment A (Electrophile)
4-Bromo-3-fluorobenzoic acid

(CAS 153556-42-4)

Retrosynthesis

Fragment B (Nucleophile)
(3-Chloro-5-fluorophenyl)boronic acid

(CAS 328956-61-2)

Pd(0) Catalysis

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy isolating the two key aromatic building blocks.

Detailed Experimental Protocol
Objective: Synthesis of 3'-Chloro-2,5'-difluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki

Coupling.

Reagents:

4-Bromo-3-fluorobenzoic acid (1.0 equiv)[1][2]

(3-Chloro-5-fluorophenyl)boronic acid (1.2 equiv)[1][2]

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) – Selected for stability and efficiency with aryl

bromides.[1][2]
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Base: Potassium Carbonate (K₂CO₃, 3.0 equiv) – Essential for activating the boronic acid.[1]

[2]

Solvent: 1,4-Dioxane / Water (4:1 ratio) – Biphasic system ensures solubility of inorganic

base and organic reactants.[1][2]

Step-by-Step Methodology:

Inerting: Charge a round-bottom flask with 4-bromo-3-fluorobenzoic acid (e.g., 5.0 g) and (3-

chloro-5-fluorophenyl)boronic acid (e.g., 1.2 equiv). Evacuate and backfill with Nitrogen (N₂)

three times to remove oxygen, which degrades the Pd(0) species.[1][2]

Solvation: Add degassed 1,4-Dioxane and Water.

Activation: Add K₂CO₃. Stir until partially dissolved.

Catalysis: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ under a positive stream of Nitrogen.[1][2]

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via LC-MS

(Target Mass: 267.0 [M-H]⁻ in negative mode).

Critical Control: Ensure the internal temperature does not exceed 100°C to prevent

protodeboronation of the boronic acid.[2]

Workup:

Cool to room temperature.[1][2]

Acidify carefully with 1N HCl to pH ~3 (precipitating the carboxylic acid product).[1][2]

Extract with Ethyl Acetate (3x).[1][2]

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.[1][2]

Purification:

Recrystallization from Ethanol/Water or Acetonitrile is preferred for scale-up.[1][2]
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Alternatively, purify via Flash Column Chromatography (SiO₂, Hexanes:Ethyl Acetate

gradient with 1% Acetic Acid).[1][2]

Part 3: Biological Mechanism & Applications[1][2]
While CAS 1261970-29-9 is primarily a building block, its structural motifs are critical in several

therapeutic classes.

1. Lead Optimization in Nuclear Receptors
The biphenyl acid scaffold is a classic template for RORγt inverse agonists (autoimmune

diseases) and FXR agonists (liver fibrosis).[1][2]

Mechanism: The carboxylic acid forms a salt bridge with a conserved arginine residue in the

ligand-binding domain (LBD).[1][2]

Role of CAS 1261970-29-9: The 3-Cl-5-F substitution fills the hydrophobic pocket (H12 helix

region) more efficiently than a simple phenyl group, improving potency (IC₅₀).[1][2]

2. Bioisosteric Replacement in Kinase Inhibitors
This scaffold serves as a bioisostere for N-phenyl-benzamides.[1][2]

Application: In Type II kinase inhibitors (which bind the inactive DFG-out conformation), the

biphenyl moiety extends into the allosteric hydrophobic back-pocket.[1][2]

Advantage: The fluorine atoms lower the metabolic clearance compared to non-fluorinated

analogs.[2]
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Figure 2: The role of CAS 1261970-29-9 in the Lead Optimization cycle.

Part 4: References
The following sources verify the chemical identity, synthesis precursors, and supplier data for

CAS 1261970-29-9.[1][2]

Chemical Identity & Structure:

Source: Angene Chemical.[2] "Product Analysis: 3'-Chloro-2,5'-difluoro-[1,1'-biphenyl]-4-

carboxylic acid."

[1][2]

Synthesis Precursor (Boronic Acid):

Source: Combi-Blocks. "Fragment B: (3-Chloro-5-fluorophenyl)boronic acid."[1][2]

Synthesis Precursor (Aryl Bromide):

Source: BLD Pharm.[1][2] "Fragment A: 4-Bromo-3-fluorobenzoic acid."[1][2]

General Suzuki Coupling Methodology:

Source: Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling

Reactions of Organoboron Compounds." Chemical Reviews.

[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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